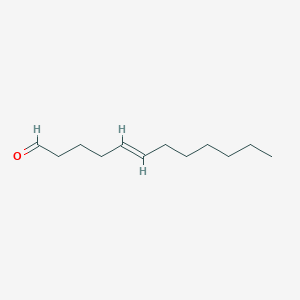

trans-Dodec-5-enal

Description

Overview of Unsaturated Aliphatic Aldehydes in Chemical Biology and Ecology

Unsaturated aliphatic aldehydes are a significant class of organic compounds characterized by a carbon-carbon double bond and an aldehyde functional group. mdpi.comnih.gov These compounds are widespread in nature, originating from both biological and anthropogenic sources. mdpi.comresearchgate.net In the environment, they can be formed through processes like petrochemical combustion and the burning of organic matter such as wood and tobacco. researchgate.netnih.gov

In the realm of chemical biology, unsaturated aliphatic aldehydes are recognized for their high reactivity. mdpi.comnih.gov This reactivity stems from the electrophilic nature of the carbonyl carbon and the carbon-carbon double bond, allowing them to interact with various biological molecules. nih.govacs.org Their roles in biological systems are diverse, ranging from signaling molecules to cytotoxic agents. acs.orgnih.gov

Ecologically, these aldehydes play crucial roles in the communication and interaction between organisms. slu.se Many insects, for instance, utilize unsaturated aliphatic aldehydes as pheromones for processes like mating and aggregation. slu.seresearchgate.net They are also found as volatile organic compounds (VOCs) in plants, contributing to their aroma and defense mechanisms. semanticscholar.orgbiotech-asia.org The structural diversity of these aldehydes, including the position and stereochemistry of the double bond, allows for a high degree of specificity in their biological functions. slu.se

The biosynthesis of these compounds in insects often involves modifications of common metabolic pathways, such as those for fatty acids and isoprenoids. nih.govnih.gov This allows for the generation of a wide array of chemical structures from a common pool of precursors. slu.se

Rationale for Focused Investigation of trans-Dodec-5-enal

This compound, a member of the dodecenal family of unsaturated aldehydes, warrants specific investigation due to its presence in various natural systems and its potential biological activities. scribd.com Its chemical structure, a 12-carbon chain with a trans-configured double bond at the fifth carbon, suggests specific interactions with biological receptors. nih.gov

Research into isomers of dodecenal has revealed their importance as pheromones in various insect species. scispace.comuliege.be For example, different isomers of dodecenal are key components of the sex pheromones of certain moths and the alarm pheromones of stink bugs. scispace.com This highlights the significance of the double bond's position and geometry in determining biological function. The investigation of this compound can, therefore, contribute to a deeper understanding of chemical communication in insects and potentially lead to the development of species-specific pest management strategies. frontiersin.org

Furthermore, this compound has been identified as a volatile component in some plants, suggesting a role in plant-herbivore interactions or as part of the plant's chemical defense system. semanticscholar.orgbiotech-asia.orgcabidigitallibrary.orguodiyala.edu.iq A focused study on this specific isomer can help elucidate its ecological significance and its contribution to the chemical profile of these plants.

Historical Context of Dodecenal Research

Research on dodecenal isomers has a history rooted in the study of insect pheromones. Early investigations into the chemical communication of insects led to the identification of various long-chain unsaturated aldehydes as key signaling molecules. The development of analytical techniques such as gas chromatography (GC) coupled with electroantennography (EAG) was instrumental in detecting and identifying the specific dodecenal isomers active in insect communication. scispace.com

Studies on various moth species, for instance, have identified different dodecenal isomers as essential components of their sex pheromone blends. scispace.comuliege.be Research on the millet stem borer, Coniesta ignefusalis, identified (Z)-7-dodecenal as a crucial component of its female sex pheromone. scispace.com Similarly, research into stink bug pheromones has implicated dodecenal isomers in their chemical signaling systems. For example, trans-2-dodecenal (B1235498) has been shown to have a high affinity for odorant-binding proteins in the brown marmorated stink bug, Halyomorpha halys, and elicits an alarm response. nih.gov

The synthesis of various dodecenal isomers has been a parallel area of research, driven by the need for pure standards for biological testing and for potential use in pest management. tandfonline.commdpi.com These synthetic efforts have also contributed to a better understanding of the structure-activity relationships of these compounds.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to comprehensively characterize its chemical, biological, and ecological properties. This involves several key areas of investigation:

Chemical Synthesis and Characterization: Developing efficient and stereoselective methods for the synthesis of this compound is crucial for obtaining pure samples for research. mdpi.com Detailed characterization of its physical and chemical properties provides a foundational understanding of the molecule. chemeo.com

Biological Activity: A major focus is to determine the specific biological roles of this compound. This includes investigating its potential as an insect pheromone, an allomone, or a kairomone. slu.se Electrophysiological and behavioral assays are employed to assess its effects on different insect species. scispace.comtandfonline.com

Ecological Distribution and Significance: Research aims to identify the natural sources of this compound, whether in insects, plants, or other organisms. semanticscholar.orgscribd.comhbni.ac.in Understanding its distribution helps to elucidate its ecological function, such as its role in mediating interactions between species. nih.gov

Biosynthesis: Investigating the biosynthetic pathways leading to the production of this compound in organisms is another important objective. This involves identifying the enzymes and precursor molecules involved in its formation. nih.govnih.gov

The following table provides a summary of the key research areas and their respective goals:

| Research Area | Primary Objectives |

|---|---|

| Chemical Synthesis and Characterization | Develop stereoselective synthesis methods and characterize physicochemical properties. |

| Biological Activity | Determine its role as a pheromone or other semiochemical through bioassays. |

| Ecological Distribution | Identify natural sources and understand its role in interspecies interactions. |

| Biosynthesis | Elucidate the enzymatic pathways and precursors involved in its natural production. |

Structure

3D Structure

Properties

CAS No. |

68820-34-8 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-dodec-5-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7+ |

InChI Key |

MXYKXSMSECVABY-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCC=O |

Canonical SMILES |

CCCCCCC=CCCCC=O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of Trans Dodec 5 Enal

Proposed Biosynthetic Routes from Fatty Acids

The carbon skeleton of trans-Dodec-5-enal is derived from C12 fatty acids through a series of enzymatic modifications. The pathway involves the introduction of a double bond at a specific position and the subsequent reduction of the carboxyl group.

The primary precursor for the biosynthesis of a C12 aldehyde is expected to be a saturated C12 fatty acid. Dodecanoic acid, commonly known as lauric acid, is the most probable starting molecule for the synthesis of this compound. In many organisms, fatty acids are activated and shuttled through metabolic pathways as acyl-CoA or acyl-Acyl Carrier Protein (ACP) thioesters. nih.gov Therefore, the direct precursors undergoing enzymatic modification are likely Dodecanoyl-CoA or Dodecanoyl-ACP.

Supplementation studies in fungi have provided insights into the biosynthesis of related compounds; for instance, the formation of dodec-11-enal has been suggested to arise from the terminal desaturation of lauric acid. researchgate.netresearchgate.net This supports the principle of C12 fatty acids serving as the foundational molecules for dodecenal isomers.

| Precursor Molecule | Activated Form | Rationale |

|---|---|---|

| Dodecanoic Acid (Lauric Acid) | Dodecanoyl-CoA / Dodecanoyl-ACP | The most common C12 saturated fatty acid, serving as a direct substrate for desaturation and subsequent functional group modification. nih.govresearchgate.net |

| (Z)-5-Dodecenoic acid | (Z)-5-Dodecenoyl-CoA / (Z)-5-Dodecenoyl-ACP | A potential intermediate if isomerization of a cis double bond to a trans configuration occurs, or if a cis-desaturase acts first, followed by an isomerase. google.com |

The conversion of a saturated fatty acid precursor to this compound requires two key enzymatic transformations: desaturation to create the carbon-carbon double bond and reduction of the carboxylic acid to an aldehyde.

Desaturation: The introduction of the double bond at the C-5 position is catalyzed by a fatty acyl-CoA desaturase. google.com These enzymes are highly specific regarding the position and stereochemistry of the double bond they create. For the synthesis of this compound, a Δ5-desaturase is required. Desaturases utilize molecular oxygen and a reducing agent (like NADH or NADPH) to remove two hydrogen atoms from the fatty acyl chain, forming a double bond and two molecules of water. google.com The enzyme's active site architecture dictates the trans configuration of the resulting double bond.

Aldehyde Formation: The terminal aldehyde group is formed through the reduction of the fatty acyl-CoA or the corresponding free fatty acid. This can be achieved via two primary enzymatic routes:

Carboxylic Acid Reductase (CAR): This class of enzymes directly converts carboxylic acids to aldehydes. nih.gov CARs utilize ATP to activate the carboxyl group and NADPH as the reductant. researchgate.netnih.gov This is an efficient route for generating aldehydes from fatty acids in a single step.

Two-Step Reduction via Alcohol Intermediate: Alternatively, the fatty acyl-CoA can be reduced to a fatty alcohol (trans-Dodec-5-en-1-ol) by an alcohol-forming fatty acyl-CoA reductase. This alcohol can then be oxidized to the corresponding aldehyde by an alcohol oxidase or alcohol dehydrogenase. nih.gov

| Enzyme Class | EC Number (Example) | Function | Cofactors |

|---|---|---|---|

| Fatty Acyl-CoA Desaturase (Δ5-desaturase) | EC 1.14.19.- | Introduces a trans double bond at the C5-C6 position of the dodecanoyl chain. google.com | O₂, NADH/NADPH |

| Carboxylic Acid Reductase (CAR) | EC 1.2.99.6 | Directly reduces the carboxylic acid group of the fatty acid to an aldehyde. nih.gov | ATP, NADPH |

| Fatty Acyl-CoA Reductase | EC 1.2.1.50 | Reduces the fatty acyl-CoA to a fatty alcohol intermediate. | NADPH |

| Alcohol Oxidase / Dehydrogenase | EC 1.1.3.13 / EC 1.1.1.1 | Oxidizes the fatty alcohol intermediate to the final aldehyde product. nih.gov | O₂ / NAD⁺/NADP⁺ |

Stereocontrol Mechanisms in Biological Synthesis

The formation of the trans (or E) isomer of the C5-C6 double bond is not a random event but is strictly controlled by the desaturase enzyme. Enzymes achieve high stereoselectivity through the precise three-dimensional positioning of the substrate within the catalytic active site. nih.gov

The active site of a desaturase forces the fatty acyl chain to adopt a specific conformation, exposing the target C-H bonds to the enzyme's catalytic machinery in a spatially restricted manner. This precise orientation ensures that hydrogen atoms are removed from specific sides of the carbon chain, leading to the formation of a double bond with a defined cis or trans geometry. While many known fatty acid desaturases produce cis double bonds (e.g., Δ9-desaturases that form oleic acid), enzymes capable of producing trans double bonds also exist and are crucial for the biosynthesis of specific pheromones and other natural products. iu.edu The stereochemical outcome is therefore an inherent property of the specific Δ5-desaturase isoform involved in the pathway.

Comparative Analysis of Dodecenal Biosynthesis Across Different Organisms

Unsaturated aldehydes, including various dodecenal isomers, are found across diverse taxa where they serve distinct biological functions. The underlying biosynthetic machinery, while sharing core components like desaturases and reductases, has been adapted to fit the specific needs of the organism.

Insects: Many insect species utilize unsaturated aldehydes and alcohols as sex or aggregation pheromones. For example, the pine caterpillar, Dendrolimus punctatus, uses related C12 compounds like (Z)-dodec-5-en-1-ol and its acetate (B1210297) as pheromones. mdpi.com The biosynthesis in insects typically starts from common fatty acids like palmitic or stearic acid, which are then modified by a specific set of desaturases and reductases to produce the final pheromone component.

Plants: In plants, volatile aldehydes are common constituents of floral scents used to attract pollinators and are also involved in defense against herbivores. rsc.orgnih.gov For instance, trans-2-dodecenal (B1235498) is a known bioactive compound in plants like Eryngium foetidum. researchgate.net The biosynthesis of these volatiles often occurs in specialized tissues, such as floral petals or trichomes, and is tightly regulated. nih.gov

Fungi and Bacteria: Fungi are known to produce a wide array of volatile organic compounds, including aldehydes that contribute to their characteristic aromas. Research has demonstrated the ability of fungi to convert fatty acids into aldehydes using enzymes like carboxylic acid reductases. researchgate.netresearchgate.net Similarly, some bacteria possess the enzymatic pathways to produce fatty aldehydes from their fatty acid pools. nih.gov

| Organism Group | Primary Role of Dodecenals | Key Biosynthetic Features | Example Compound Mentioned in Research |

|---|---|---|---|

| Insects | Pheromones (Communication) | Highly specific desaturases and reductases for pheromone production. mdpi.com | (Z)-dodec-5-en-1-ol mdpi.com |

| Plants | Floral Scents (Pollinator Attraction), Defense Compounds rsc.orgnih.gov | Tissue-specific synthesis; part of a complex blend of volatiles. rsc.org | trans-2-Dodecenal |

| Fungi | Flavor and Aroma Compounds | Biotransformation of lipid extracts via enzymes like CARs. researchgate.net | dodec-11-enal researchgate.netresearchgate.net |

| Bacteria | Metabolic Intermediates, potential signaling molecules | Part of general fatty acid metabolism; can be engineered for biofuel/chemical production. nih.gov | General fatty aldehydes nih.gov |

Chemical Synthesis Methodologies for Trans Dodec 5 Enal

Total Synthesis Strategies

Total synthesis of trans-Dodec-5-enal relies on established and reliable reactions that build the molecule step-by-step. These strategies focus on constructing the key structural features—the Δ5 double bond and the terminal aldehyde—through a sequence of carefully planned reactions.

The regioselectivity of the double bond formation is critical to ensure it is located precisely at the C5-C6 position. This is typically achieved by coupling two smaller, well-defined fragments. Olefination reactions, such as the Wittig reaction and the Julia olefination, are powerful tools for this purpose. The position of the double bond is dictated by the specific choice of the carbonyl compound and the corresponding phosphonium (B103445) ylide or sulfone.

For the synthesis of a dodecenal with a Δ5 double bond, a common strategy involves the reaction between a five-carbon aldehyde and a seven-carbon ylide, or a seven-carbon aldehyde and a five-carbon ylide. For instance, a synthetic route could employ n-heptanal as a key starting material, which would then react with a C5 phosphonium salt to form the dodecenyl backbone. mdpi.com This approach ensures the double bond is formed exactly where intended.

Achieving the desired trans (E) stereochemistry of the double bond is a significant challenge in alkene synthesis. While some olefination methods produce a mixture of cis (Z) and trans (E) isomers, several techniques are known to strongly favor the formation of the trans product.

The Julia-Lythgoe olefination and its modern variations, like the Julia-Kocienski olefination , are renowned for their excellent (E)-selectivity. organic-chemistry.orgwikipedia.org The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination, often using sodium amalgam. organic-chemistry.orgwikipedia.org The mechanism of this reaction, which can proceed through radical intermediates, allows for thermodynamic equilibration to the more stable trans-alkene. organic-chemistry.org The Julia-Kocienski modification offers even better selectivity and milder reaction conditions. wikipedia.org

Another approach is the Schlosser modification of the Wittig reaction . The standard Wittig reaction with non-stabilized ylides typically yields the cis (Z)-alkene. wikipedia.orglscollege.ac.in However, the Schlosser modification allows for the selective synthesis of the trans (E)-alkene by using specific reaction conditions that involve an equilibration step of the betaine (B1666868) intermediate. lscollege.ac.in

Table 1: Comparison of Olefination Methods for trans-Alkene Synthesis

| Method | Key Reagents | Stereoselectivity | Notes |

|---|---|---|---|

| Julia-Lythgoe Olefination | Phenyl sulfones, aldehyde, sodium amalgam or SmI₂ | Generally high (E)-selectivity | Multi-step process; low tolerance for some reducible functional groups. organic-chemistry.orgwikipedia.org |

| Julia-Kocienski Olefination | Heteroaryl sulfones (e.g., PT-sulfone), aldehyde, base (e.g., KHMDS) | Excellent (E)-selectivity | Often a one-pot procedure with high stereoselectivity. wikipedia.orggla.ac.uk |

| Schlosser Modification (Wittig) | Phosphonium ylide, aldehyde, phenyllithium | High (E)-selectivity | A modification of the standard Wittig reaction to favor the trans product. lscollege.ac.in |

The final step in many syntheses of this compound is the conversion of a precursor functional group into the target aldehyde. Most commonly, this involves the oxidation of a primary alcohol, trans-dodec-5-en-1-ol. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Several reagents are suitable for this selective transformation. The Parikh-Doering oxidation , which uses the sulfur trioxide pyridine (B92270) complex, is an effective method for converting primary alcohols to aldehydes under mild conditions. Other widely used methods include the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO) and the Dess-Martin periodinane (DMP) oxidation. These reagents are known for their high chemoselectivity for oxidizing primary alcohols to aldehydes without affecting other functional groups, such as the C=C double bond present in the molecule.

Table 2: Selected Mild Oxidation Reagents for Alcohol to Aldehyde Conversion

| Oxidation Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N | CH₂Cl₂, 0 °C to room temp. |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, low temperature (-78 °C) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. |

Development of Novel Synthetic Approaches

While classical methods provide reliable pathways, modern organic synthesis seeks to improve efficiency through novel strategies that reduce step counts and increase selectivity.

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov This approach is highly atom-economical and efficient, minimizing the need for purification of intermediates. chinesechemsoc.org

For a molecule like this compound, a hypothetical cascade could involve a hydroformylation-aldol condensation sequence. nih.gov In such a reaction, an alkene could first undergo hydroformylation to generate an aldehyde in situ, which then immediately participates in a stereoselective aldol (B89426) condensation to build the carbon chain and set the double bond geometry. Chemo-enzymatic cascades have also emerged as a powerful strategy, combining the selectivity of enzymes with the versatility of chemical catalysts to produce complex molecules like unsaturated aldehydes. mdpi.comresearchgate.net

The development of new catalysts and reagents continues to push the boundaries of chemo- and stereoselectivity. mdpi.com For the synthesis of unsaturated aldehydes, methods that can simultaneously control both the geometry of the double bond and the oxidation state of the terminal carbon are highly desirable.

For example, regioselective allylic C-H oxidation offers a direct route to α,β-unsaturated aldehydes from simple alkenes, potentially bypassing the need for pre-functionalized starting materials. researchgate.net Similarly, iron-mediated cross-coupling reactions have been shown to be highly effective for the large-scale synthesis of insect pheromones, which often share structural similarities with this compound. beilstein-journals.org These methods often exhibit high functional group tolerance and can provide the desired stereoisomer with high fidelity. The ongoing development in catalysis aims to provide even more direct and selective routes to target molecules like this compound. mdpi.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a significant area of chemical research, primarily driven by the need to investigate structure-activity relationships in insect pheromones and to develop more potent or selective biological agents. Modifications to the parent structure can include altering the position of the double bond, changing the functional group, or introducing substituents like halogens.

Research into the synthesis of structurally related compounds has led to the development of various methodologies for creating a library of dodecenal analogs. For instance, coupling reactions catalyzed by lithium tetrachlorocuprate (Li₂CuCl₄) have been effectively used to synthesize positional isomers of dodecenal in good yields and with high stereoselectivity. nih.gov This approach has been successful in producing compounds such as (E)-8-dodecenal and (E)-10-dodecenal. nih.gov

Another common modification involves changing the terminal aldehyde group to an ester, such as an acetate (B1210297) or a butenoate. The synthesis of (Z)-dodec-5-en-1-yl acetate, a sex pheromone component for the pine caterpillar (Dendrolimus punctatus), begins with a Wittig reaction between n-heptanal and the phosphonium salt derived from ethyl 5-bromopentanoate to form ethyl (Z)-dodec-5-enoate. mdpi.com This ester is then reduced to the corresponding alcohol, (Z)-dodec-5-en-1-ol, using lithium aluminum hydride (LiAlH₄), and subsequently acetylated to yield the final acetate derivative. mdpi.com Similarly, (3Z)-dodecenyl (E)-2-butenoate, the pheromone of the sweet potato weevil, has been synthesized using a Wittig reaction as the key step to establish the required cis-olefin geometry. mdpi.comresearchgate.net

The synthesis of fluorinated analogs represents another important class of derivatives. For example, a synthetic route to (Z)-2-fluorohexadec-2-enal has been developed starting from tetradecanal. beilstein-journals.org This multi-step process highlights the methods available for introducing halogen atoms into the carbon chain, which can significantly alter the molecule's biological properties. beilstein-journals.org

The table below summarizes various synthetic approaches to create analogs and derivatives of dodecenal.

Table 1: Synthesis of this compound Analogs and Derivatives

| Analog/Derivative Name | Key Synthetic Methodologies | Starting Materials / Key Intermediates | Research Focus |

|---|---|---|---|

| (E)-8-Dodecenal | Li₂CuCl₄-catalyzed coupling reaction | Not specified | Pheromone analog for Leguminivora glycinivorella nih.gov |

| (E)-10-Dodecenal | Li₂CuCl₄-catalyzed coupling reaction | Not specified | Pheromone analog for Leguminivora glycinivorella nih.gov |

| (Z)-Dodec-5-en-1-yl acetate | Wittig reaction; Reduction; Acetylation | n-Heptanal; Ethyl 5-bromopentanoate | Sex pheromone of the pine caterpillar (Dendrolimus punctatus) mdpi.com |

| (3Z)-Dodecenyl (E)-2-butenoate | Wittig reaction; Reduction; Acylation | Oleic acid; 2-(2-bromoethyl)-1,3-dioxolane | Pheromone of the sweet potato weevil (Cylas formicarius elegantulus) mdpi.comresearchgate.net |

| (Z)-2-Fluorohexadec-2-enal | Asymmetric aldol reaction | (Ethoxycarbonylfluoromethyl)triphenylphosphonium bromide; Tetradecanal | Fluorinated analog of sphingosine (B13886) beilstein-journals.org |

Biological and Ecological Functions of Trans Dodec 5 Enal in Non Human Systems

Role as Semiochemicals in Interspecies Communication

Semiochemicals are signaling chemicals used by organisms to convey messages. The structure of trans-Dodec-5-enal suggests its potential to act as such a messenger, influencing the behavior of other organisms.

While specific pheromonal activity for this compound is not extensively documented, related compounds are well-known insect pheromones. For instance, its isomer, (Z,E)-5,7-Dodecadienal, is a known pheromone for the forest tent caterpillar, Malacosoma disstria . Pheromones are crucial for behaviors like mating, aggregation, and alarm signaling within a species wikipedia.org. The structural similarity of this compound to these compounds indicates a potential, though not yet fully explored, role in insect communication.

Interspecies chemical signaling involves kairomones, which benefit the receiver, and allomones, which benefit the emitter wikipedia.orgwikipedia.org. Research on the stink bug, Halyomorpha halys, has shown that an analog, trans-2-dodecenal (B1235498), exhibits high affinity to odorant binding proteins (OBPs) and elicits an alarm pheromone response . When a compound produced by a prey species, such as an alarm pheromone, is detected by a predator, it acts as a kairomone, guiding the predator to its meal. Conversely, if a chemical produced by one organism, like a plant, deters a herbivore, it functions as an allomone wikipedia.org. The presence of aldehydes like dodecenal in plant volatile profiles suggests they may play such a defensive, allomonal role against herbivores nih.gov.

Table 1: Semiochemical Context of Dodecenal Isomers

| Compound | Type of Semiochemical | Role/Effect | Affected Species (Example) |

|---|---|---|---|

| (Z,E)-5,7-Dodecadienal | Pheromone | Chemical communication | Malacosoma disstria (Forest tent caterpillar) |

| trans-2-Dodecenal | Pheromone (Alarm) | Elicits alarm response | Halyomorpha halys (Stink bug) |

Involvement in Microbial Interactions

Chemicals like this compound are pivotal in mediating interactions within microbial communities, influencing their communication and survival.

While direct studies on this compound are scarce, extensive research on its isomer, trans-2-Dodecenal, provides a valuable reference. Trans-2-Dodecenal has been shown to modulate QS pathways. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, QS is involved in biofilm formation and virulence factor production nih.govnih.gov. Small molecules that disrupt QS are of significant interest for controlling bacterial behavior. The ability of aldehydes to interfere with bacterial signaling suggests that this compound could have similar modulatory effects on microbial communication systems.

The antimicrobial properties of unsaturated aldehydes are well-established. They can disrupt microbial cell structures and interfere with essential molecular processes mdpi.com. Trans-2-dodecenal, for example, demonstrates significant antimicrobial activity against a range of bacteria and fungi . Its mechanism of action is linked to causing physico-chemical damage to microbial cells by disrupting the cell membrane and likely interfering with proteins and nucleic acids mdpi.com.

This compound has shown efficacy against pathogens such as Salmonella choleraesuis, with a reported IC50 of 6.25 µg/mL mdpi.com. The structural features of this compound, specifically the hydrophobic alkyl chain and the reactive aldehyde group, suggest it would possess similar capabilities to inhibit the growth of non-human pathogens by compromising their cellular integrity.

Table 2: Documented Antimicrobial Activity of trans-2-Dodecenal

| Pathogen | Gram Type | Type of Inhibition | Notes |

|---|---|---|---|

| Salmonella choleraesuis | Gram-Negative | Growth Inhibition (IC50: 6.25 µg/mL) mdpi.com | Mechanism involves disruption of the cell membrane mdpi.com. |

Contributions to Plant Volatile Profiles and Plant-Herbivore Interactions

Plants emit a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including herbivores and the predators of those herbivores nih.gov. These volatile blends can change based on biotic and abiotic stresses nih.govresearchgate.net.

Aldehydes, including dodecenal isomers, are known components of plant volatile profiles. For example, trans-2-dodecenal is found in the essential oils of plants like coriander (Coriandrum sativum) sigmaaldrich.com. The emission of these compounds can serve as a defense mechanism. When a plant is damaged by a herbivore, the released volatiles can attract natural enemies of that herbivore, an example of a tritrophic interaction nih.gov. The specific role of this compound in these complex interactions is an area for further research, but its presence in plant-derived scents points to its involvement in the chemical language of plants.

Role in Environmental Signaling and Ecological Dynamics

Information regarding the function of this compound in mediating interactions between organisms and its impact on their environment is not available in the current body of scientific research. The compound has not been documented as a key signaling molecule in processes such as mate attraction, defense, or interspecies communication within any specific ecosystem. Consequently, its influence on population dynamics, community structure, and broader ecosystem processes remains uncharacterized.

While the study of chemical ecology often uncovers intricate signaling systems that govern the interactions of various species, this compound has not yet been implicated in any such well-defined ecological role. Further investigation and research are necessary to determine if this compound plays a significant part in the chemical language of any non-human biological system.

Due to the absence of research findings in this specific area, a data table summarizing its ecological functions cannot be compiled.

Structure Activity Relationship Sar Studies of Trans Dodec 5 Enal

Influence of Double Bond Position (Δ5 vs. Δ2, etc.) on Biofunctionality

The location of the double bond within the carbon chain is a key determinant of an unsaturated aldehyde's biological properties. Comparing trans-Dodec-5-enal with its isomer, trans-Dodec-2-enal, reveals significant differences in their known biological activities.

trans-Dodec-2-enal is an α,β-unsaturated aldehyde, meaning its double bond is conjugated with the aldehyde's carbonyl group. nih.gov This arrangement makes the molecule a reactive Michael acceptor, a property that often underlies the antimicrobial and cytotoxic effects of this class of compounds. mst.edu The electrophilic nature of the β-carbon allows it to react with biological nucleophiles like the thiol groups in cysteine residues of proteins. mst.edunih.gov trans-Dodec-2-enal has been identified as a potent anthelmintic agent, showing significant larvicidal activity against nematodes like Strongyloides stercoralis. ebi.ac.uk It is also recognized for its role in quorum sensing inhibition in bacteria and as a key aroma component in plants like coriander. tcichemicals.comtcichemicals.comwikipedia.org

In contrast, this compound has an isolated (non-conjugated) double bond. This structural difference means it is not a Michael acceptor and would have a different reactivity profile. While specific bioactivity data for the Δ5 isomer is less abundant in the search results, studies on other unsaturated lipids show that shifting the double bond's position significantly alters membrane properties and interactions. nih.govrsc.org For instance, the position of a double bond in a lipid chain can affect the area per lipid in a bilayer, membrane thickness, and hydration. nih.gov This suggests that the biofunctionality of this compound would differ from that of trans-Dodec-2-enal, likely involving mechanisms less dependent on direct covalent modification of proteins via Michael addition.

Interactive Table: Comparison of Dodecenal Isomers

| Feature | This compound | trans-Dodec-2-enal |

|---|---|---|

| Double Bond Position | Δ5 (Isolated) | Δ2 (α,β-unsaturated) |

| Chemical Reactivity | Standard alkene and aldehyde reactions. | Michael Acceptor; reacts with nucleophiles. |

| Reported Biological Activity | Less documented; likely influences membrane properties. | Anthelmintic, quorum sensing inhibitor, antimicrobial. ebi.ac.uktcichemicals.com |

| Natural Occurrence | Detected in some essential oils. acs.org | Abundant in plants like coriander (Coriandrum sativum) and Eryngium foetidum. ebi.ac.uk |

Effect of Chain Length Variations on Activity Profiles

The length of the aliphatic chain is a critical factor governing the biological activity of aldehydes. The general trend observed for antimicrobial and other biological activities is often parabolic: activity increases with chain length up to an optimal point, after which it may decrease. mst.edu This relationship is attributed to the balance between the molecule's hydrophobicity (the alkyl chain) and hydrophilicity (the aldehyde group), which dictates its ability to partition into and disrupt microbial cell membranes. mst.edu

Studies on a homologous series of (2E)-alkenals have demonstrated this principle. Antibacterial activity against Salmonella choleraesuis was shown to increase with the addition of CH₂ groups, with (2E)-dodecenal (C12) being the most effective in the series tested. mst.eduebi.ac.uk This suggests that the 12-carbon chain of dodecenal provides an optimal hydrophobic-hydrophilic balance for this specific activity. Shorter-chain alkenals, such as (2E)-decenal (C10), while also active, show reduced potency compared to the C12 analogue in some assays. ebi.ac.uk Conversely, increasing the chain length beyond a certain point can lead to diminished activity, possibly due to reduced bioavailability or impeded binding to a target. acs.org

Interactive Table: Effect of Chain Length on Antibacterial Activity of (2E)-Alkenals against S. choleraesuis

| Compound | Carbon Chain Length | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| (2E)-Undecenal | C11 | 12.5 µg/mL |

Data sourced from research on homologous series of (2E)-alkenals. ebi.ac.uk

Derivatization and Functional Group Modifications on Biological Responses

Modification of the aldehyde functional group in dodecenal isomers has a profound impact on their biological activity. The aldehyde moiety is often crucial for the compound's effects, as it can readily react with important biological nucleophiles. mst.edu

Reduction to Alcohol: The reduction of an unsaturated aldehyde, such as trans-2-dodecenal (B1235498), to its corresponding alcohol (trans-2-dodecenol) removes the reactive carbonyl group. Studies on similar lipid electrophiles have shown that this reduction eliminates the ability of the molecule to form covalent adducts with proteins. nih.gov For instance, while trans-2-hexadecenal covalently modifies the proapoptotic protein BAX, its reduced alcohol form does not. nih.gov This implies that the biological activities of this compound that depend on the aldehyde group would be lost upon its reduction to trans-dodec-5-enol.

Oxidation to Carboxylic Acid: Conversely, oxidation of the aldehyde to a carboxylic acid, yielding trans-dodec-5-enoic acid, also significantly alters its properties. While fatty acids possess their own spectrum of biological activities, including antimicrobial effects, their mechanism often involves disrupting cell membranes rather than the electrophilic reactions characteristic of α,β-unsaturated aldehydes. mst.edu The change from a neutral aldehyde to an anionic carboxylate group at physiological pH dramatically changes the molecule's polarity and interaction with biological targets.

These modifications underscore the importance of the aldehyde functional group, and its position relative to the double bond, in defining the specific biological response profile of molecules like this compound.

Advanced Analytical Methodologies for Trans Dodec 5 Enal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating trans-dodec-5-enal from other volatile and semi-volatile compounds present in a sample.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of individual components within a complex mixture. thermofisher.comimist.ma In the context of trace analysis, GC-MS is particularly valuable for detecting minute quantities of substances in various matrices, including food, environmental, and biological samples. thermofisher.comresearchgate.net

The process begins with the introduction of a sample into the gas chromatograph, where it is vaporized and separated into its components within a capillary column. thermofisher.com These separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio. imist.ma The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for compound identification. tandfonline.com For enhanced sensitivity and selectivity in trace analysis, selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. thermofisher.comimist.ma

Several studies have utilized GC-MS to identify and quantify aldehydes, including those structurally similar to this compound, in various food products. For example, GC-MS has been used to analyze volatile flavor compounds in dry-rendered beef fat, where numerous aldehydes were identified as key aroma contributors. mdpi.com Similarly, it has been employed to study the volatile profiles of donkey meat and mutton, revealing aldehydes as significant components of their characteristic flavors. tandfonline.comfrontiersin.org The National Institute of Standards and Technology (NIST) provides mass spectrometry data for this compound, which is essential for its identification in GC-MS analysis. nist.govnist.gov

High-performance liquid chromatography (HPLC) is a versatile analytical technique widely used for the separation, identification, and quantification of compounds in various industries, including pharmaceuticals, food production, and medical diagnostics. americanpharmaceuticalreview.comchromatographytoday.com While GC-MS is often the preferred method for volatile compounds, HPLC can be a valuable tool for the analysis of aldehydes, particularly after derivatization.

HPLC operates by pumping a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to separate as they flow through the column. besjournal.com

In the context of aldehyde analysis, HPLC is often used in conjunction with a derivatization step. This involves reacting the aldehyde with a specific reagent to form a more stable and easily detectable derivative. This approach can enhance the sensitivity and selectivity of the analysis. HPLC has been successfully applied to the analysis of various aldehydes in complex matrices. For instance, it has been used for the determination of trans, trans-muconic acid, a metabolite of benzene, in urine samples. besjournal.com It has also been employed in the analysis of flavor compounds in mutton, complementing the data obtained from GC-MS. tandfonline.com Although direct applications of HPLC for this compound are not extensively documented in the provided search results, the technique's utility in analyzing structurally similar compounds and its adaptability suggest its potential for this purpose. The enantioseparation of certain compounds has also been achieved using chiral HPLC. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the structure of organic compounds. cicbiomagune.escore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for the structural elucidation of compounds like this compound. core.ac.uk The chemical shift, coupling constants, and signal integrations in an NMR spectrum provide valuable clues about the molecular structure. core.ac.uk

In the ¹H NMR spectrum of an aldehyde, the aldehydic proton typically appears in the downfield region, around δ 9.5-10 ppm. wikipedia.org This distinctive chemical shift is a key indicator of the presence of an aldehyde functional group. For instance, in a study of a long-chain fatty aldehyde, pentadecanal, the aldehydic proton signal was observed at δ 9.77 ppm. nih.gov Protons on the carbon adjacent to the carbonyl group usually appear in the range of δ 2-2.7 ppm. orgchemboulder.com

The ¹³C NMR spectrum of an aldehyde shows a characteristic signal for the carbonyl carbon in the range of δ 190-205 ppm. wikipedia.org Various 1D and 2D NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule and to fully elucidate its structure. core.ac.uknih.gov While specific NMR data for this compound was not found in the search results, the general principles of NMR spectroscopy for aldehydes are well-established and would be directly applicable to its structural analysis.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Aldehydes

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (R-CHO) | 9.5 - 10.0 wikipedia.org | - |

| Carbonyl Carbon (R-C HO) | - | 190 - 205 wikipedia.org |

| α-Carbon Protons (-CH-CHO) | 2.0 - 2.7 orgchemboulder.com | - |

This table presents generalized data and actual values for this compound may vary.

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. athabascau.ca Different types of bonds absorb radiation at characteristic frequencies, providing a unique spectral fingerprint for the molecule. libretexts.org

For aldehydes like this compound, IR spectroscopy can confirm the presence of key functional groups. The most prominent absorption for an aldehyde is the strong C=O stretching band, which appears in the region of 1740-1685 cm⁻¹. orgchemboulder.com For α,β-unsaturated aldehydes, this peak is typically shifted to a lower wavenumber, around 1710-1685 cm⁻¹, due to conjugation. orgchemboulder.comvscht.czopenstax.orgspcmc.ac.in

Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.comvscht.cz A peak around 2720 cm⁻¹, often appearing as a shoulder, is particularly indicative of an aldehyde. vscht.czlibretexts.org The presence of a C=C double bond in this compound would also result in a stretching absorption, though its intensity can vary.

Table 2: Characteristic IR Absorption Frequencies for Aldehydes

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (α,β-unsaturated) | 1710 - 1685 orgchemboulder.comspcmc.ac.in | Strong |

| Aldehydic C-H Stretch | 2830 - 2695 orgchemboulder.comvscht.cz | Moderate |

| ~2720 vscht.czlibretexts.org | Moderate |

This table provides general ranges, and the exact position of the peaks can be influenced by the molecular structure.

Advanced Extraction and Pre-concentration Methods from Complex Biological Matrices

Extracting and pre-concentrating volatile and semi-volatile compounds like this compound from complex biological matrices is a critical step prior to analysis. taylorfrancis.com Several advanced techniques have been developed to improve the efficiency and sensitivity of this process.

Solid-phase microextraction (SPME) is a solvent-free and sensitive sample preparation technique that is widely used for extracting volatile organic compounds (VOCs). sigmaaldrich.comresearchgate.net It utilizes a coated fiber to concentrate analytes from a sample, which can then be desorbed directly into a gas chromatograph for analysis. purdue.edu Headspace SPME, where the fiber is exposed to the vapor phase above the sample, is particularly suitable for volatile compounds. sigmaaldrich.com This method has been applied to the analysis of VOCs in various biological and food samples. tandfonline.comsigmaaldrich.comresearchgate.net The selection of the appropriate fiber coating is crucial for optimizing the extraction of specific compounds. researchgate.net

Stir bar sorptive extraction (SBSE) is another sorbent-based technique that offers high pre-concentration factors for semi-volatile compounds from liquid samples. mdpi.com It employs a magnetic stir bar coated with a sorbent material to extract analytes. researchgate.netmdpi.com SBSE has been successfully used for the analysis of flavor compounds in grilled beef. researchgate.netresearchgate.net

Other advanced extraction methods include solvent-assisted flavor evaporation (SAFE), which is effective for isolating volatile aroma compounds, and various forms of dynamic headspace extraction or purge-and-trap techniques. mdpi.commdpi.comresearchgate.net These methods aim to efficiently extract and concentrate target analytes while minimizing the co-extraction of interfering substances from the complex matrix. The choice of extraction method depends on the specific properties of the analyte and the nature of the sample matrix. researchgate.netnih.gov

Table 3: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages | Common Applications |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. sigmaaldrich.com | Solvent-free, sensitive, simple. sigmaaldrich.comresearchgate.net | Analysis of VOCs in food, environmental, and biological samples. tandfonline.comsigmaaldrich.com |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated magnetic stir bar. researchgate.netmdpi.com | High pre-concentration factor for semi-volatiles. | Flavor analysis in food products. researchgate.netresearchgate.net |

| Solvent-Assisted Flavor Evaporation (SAFE) | Distillation under high vacuum to isolate volatile compounds. mdpi.com | Efficient extraction of aroma compounds. | Food flavor analysis. mdpi.com |

| Purge-and-Trap (Dynamic Headspace) | Purging volatiles from a sample onto a sorbent trap. researchgate.net | Good for highly volatile compounds, solvent-free. researchgate.net | Analysis of pollutants in water and air, food volatiles. researchgate.net |

Methods for Stereoisomeric Analysis and Purity Assessment

The comprehensive characterization of this compound necessitates advanced analytical methodologies capable of distinguishing between its stereoisomers and accurately quantifying its purity. The primary stereoisomeric challenge lies in differentiating the trans (E) and cis (Z) geometric isomers, as their physical and chemical properties can be very similar, yet their biological and sensory characteristics may differ significantly. Purity assessment is equally critical to identify and quantify any impurities, such as starting materials, by-products from synthesis, or degradation products.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the cornerstone techniques for both stereoisomeric analysis and purity assessment of unsaturated aldehydes like this compound. mdpi.comvliz.benih.gov

Stereoisomeric Analysis

The differentiation between this compound and its corresponding cis-isomer is typically achieved using high-resolution capillary gas chromatography. The separation relies on the subtle differences in volatility and interaction with the stationary phase of the GC column.

Gas Chromatography (GC): The selection of the GC column's stationary phase is paramount. Polar stationary phases, such as those containing cyanopropyl functional groups, are often employed to enhance the separation of geometric isomers. The more linear trans-isomer generally has a slightly different retention time compared to the more bent cis-isomer on these columns.

Chiral Chromatography: While this compound itself is not chiral, the broader field of chiral chromatography offers powerful tools for separating stereoisomers. gcms.cz Techniques using chiral stationary phases (CSPs), such as those based on derivatized cyclodextrins, are the gold standard for separating enantiomers. sigmaaldrich.comwikipedia.org In principle, if a chiral center were present in the molecule, a chiral GC column would be essential for resolving the enantiomeric pairs. gcms.czresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP, which have different energies and thus different retention times. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for assigning the stereochemistry of the double bond. The coupling constant (J-value) between the vinyl protons (on C5 and C6) is characteristic of the geometry. For trans-isomers, the coupling constant is typically larger (usually in the range of 12-18 Hz) compared to cis-isomers (usually 6-12 Hz).

Purity Assessment

A multi-technique approach is often necessary for a complete purity profile of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for analyzing volatile compounds like fatty aldehydes. nih.gov The gas chromatograph separates the sample into its individual components, which are then ionized and detected by the mass spectrometer. The total ion chromatogram (TIC) provides a quantitative measure of purity based on the relative peak areas. The mass spectrum of the main peak serves as a fingerprint for structural confirmation, while the spectra of minor peaks can be used to identify impurities. mdpi.compan.olsztyn.pl For enhanced sensitivity, especially at trace levels, aldehydes can be derivatized, for instance, with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), prior to GC-MS analysis. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique to GC, particularly useful for analyzing less volatile or thermally sensitive impurities. vliz.beresearchgate.net Reversed-phase HPLC with a C18 column is a common setup. A UV detector can be used if the impurities contain a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed.

Quantitative NMR (qNMR): NMR spectroscopy can be used not only for structural elucidation but also for quantitative analysis. By integrating the signals of this compound against a certified internal standard of known concentration, a highly accurate and direct measure of purity can be obtained without the need for compound-specific calibration curves.

The following tables summarize the key analytical methods and provide example parameters for the analysis of this compound.

Table 1: Summary of Analytical Methodologies for this compound

| Method | Principle | Primary Application | Key Findings/Insights |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Isomeric and Impurity Profiling | Determines the ratio of trans to cis isomers and quantifies volatile impurities. Retention time is a key identifier. |

| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | Structural Confirmation & Identification | Provides a unique fragmentation pattern (mass spectrum) to confirm the identity of this compound and elucidate the structure of unknown impurities. nih.gov |

| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Stereochemical Assignment & Purity | Differentiates trans and cis isomers via vinyl proton coupling constants. Can provide an absolute purity value when used quantitatively (qNMR). epdf.pub |

| HPLC | Separation based on partitioning between a mobile and stationary phase. | Non-volatile Impurity Analysis | Detects impurities that are not suitable for GC analysis due to low volatility or thermal instability. vliz.be |

Table 2: Example GC-MS Parameters for Aldehyde Analysis

| Parameter | Value/Description | Purpose |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Separation and detection of volatile compounds. biotech-asia.org |

| Column | e.g., RTX-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) | High-resolution separation of isomers and impurities. researchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. pan.olsztyn.pl |

| Inlet Temperature | 260 °C | Ensures rapid volatilization of the sample. pan.olsztyn.pl |

| Oven Program | Initial 40°C, ramp at 4°C/min to 160°C, then at 10°C/min to 280°C | Temperature gradient to separate compounds with a wide range of boiling points. pan.olsztyn.pl |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. biotech-asia.org |

| Mass Range | m/z 40-400 | Scan range to detect the molecular ion and key fragments of this compound and related impurities. |

Environmental Fate and Biotransformation of Trans Dodec 5 Enal

Microbial Degradation Pathways in Environmental Systems

The microbial breakdown of trans-dodec-5-enal is a critical process in its environmental degradation. While specific studies on this compound are limited, research on the structurally similar compound trans-2-dodecenal (B1235498) provides a valuable reference for understanding its potential metabolic fate. Microorganisms possess a diverse array of enzymes capable of transforming unsaturated aldehydes into less harmful substances. koreascience.kr

Studies on the microbial metabolism of trans-2-dodecenal by the fungus Penicillium chrysogenum have led to the identification of key metabolites. koreascience.kr These findings suggest a likely metabolic pathway for this compound in the presence of suitable microbial communities. The primary transformation involves the reduction of the aldehyde group and the oxidation of the aldehyde to a carboxylic acid. koreascience.kr

Based on this reference, the expected microbial metabolites of this compound would be:

trans-Dodec-5-en-1-ol

trans-Dodec-5-enoic acid

Table 1: Potential Microbial Metabolites of this compound (based on trans-2-Dodecenal data)

| Precursor Compound | Metabolite | Transformation | Reference |

| trans-2-Dodecenal | trans-2-Dodecenol (B105986) | Reduction of aldehyde | koreascience.kr |

| trans-2-Dodecenal | trans-3-Dodecenoic acid | Isomerization and Oxidation of aldehyde | koreascience.kr |

Note: The table is based on the microbial metabolism of trans-2-dodecenal and serves as a model for the potential metabolites of this compound.

The biotransformation of unsaturated aldehydes like this compound is facilitated by several types of microbial enzymes. These enzymes catalyze specific reactions that lead to the detoxification and degradation of the compound.

Key enzymatic mechanisms include:

Reduction of the Aldehyde: Alcohol dehydrogenases (ADHs) are a major class of enzymes responsible for the reduction of aldehydes to their corresponding alcohols. frontiersin.org This reaction often requires a cofactor such as NADPH. frontiersin.orgmdpi.com The reduction of this compound would yield trans-dodec-5-en-1-ol.

Oxidation of the Aldehyde: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to carboxylic acids. chemrxiv.org This process is a common detoxification pathway in many organisms. For this compound, this would result in the formation of trans-dodec-5-enoic acid.

Reduction of the Carbon-Carbon Double Bond: Ene-reductases (EREDs) are capable of reducing the C=C double bond in α,β-unsaturated aldehydes and ketones. mdpi.com While this compound is not an α,β-unsaturated aldehyde, microbial systems may possess isomerases that can shift the double bond to a position where it can be acted upon by reductases.

Cytochrome P450-mediated reactions: Cytochrome P450 enzymes have also been shown to be involved in the metabolism of α,β-unsaturated aldehydes, catalyzing both oxidation to carboxylic acids and reduction to alcohols. acs.org

Table 2: Key Enzymatic Reactions in the Biotransformation of Unsaturated Aldehydes

| Enzyme Class | Reaction Catalyzed | Potential Product from this compound |

| Alcohol Dehydrogenase (ADH) | Aldehyde reduction | trans-Dodec-5-en-1-ol |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde oxidation | trans-Dodec-5-enoic acid |

| Ene-reductase (ERED) | C=C double bond reduction | Dodecanal (following potential isomerization) |

| Carboxylate Reductase (CAR) | Carboxylic acid reduction | This compound (from the corresponding acid) |

| Cytochrome P450 | Oxidation and Reduction | trans-Dodec-5-enoic acid and trans-Dodec-5-en-1-ol |

Abiotic Degradation Processes (e.g., Photo-oxidation, Hydrolysis)

In addition to microbial activity, abiotic processes can contribute to the degradation of this compound in the environment.

Photo-oxidation: Unsaturated aldehydes are susceptible to photo-oxidation. In the atmosphere, they can react with photochemically generated hydroxyl radicals (•OH), which is a primary degradation pathway. The double bond and the aldehyde group are both reactive sites for radical attack, leading to the formation of smaller, more oxidized products. While specific data for this compound is unavailable, other unsaturated aldehydes are known to have relatively short atmospheric lifetimes due to this process.

Hydrolysis: The ester-like character of the aldehyde group is minimal, and therefore, hydrolysis of this compound is not expected to be a significant degradation pathway under normal environmental pH conditions.

Ecological Impact of Environmental Persistence or Degradation Products

The ecological impact of this compound and its degradation products is an important consideration. While specific ecotoxicological data for this compound is scarce, information on similar compounds can provide insights.

trans-2-Dodecenal , a structurally similar compound, is known to be very toxic to aquatic life with long-lasting effects. directpcw.com This suggests that this compound may also exhibit aquatic toxicity. Aldehydes can be reactive towards biological macromolecules, which is a basis for their potential toxicity.

The primary degradation products, trans-dodec-5-en-1-ol and trans-dodec-5-enoic acid, are generally expected to be less toxic than the parent aldehyde. Alcohols and carboxylic acids are typically more readily metabolized by a wider range of microorganisms.

The persistence of this compound in the environment would be a concern due to its potential toxicity. However, the combination of microbial and abiotic degradation pathways likely limits its persistence under most environmental conditions. The rate of degradation will depend on factors such as microbial population density, nutrient availability, temperature, and sunlight exposure.

Future Research Directions and Prospects for Trans Dodec 5 Enal

Exploration of Undiscovered Biological Roles and Mechanisms

Future research into trans-Dodec-5-enal is poised to uncover a range of currently unknown biological functions and the intricate mechanisms that underpin them. While direct studies on this compound are limited, research on its isomers provides a compelling basis for exploring its potential roles in chemical communication and antimicrobial activities.

A significant area of investigation will be its potential role as a signaling molecule. For instance, the isomer (Z)-5-dodecenal has been identified in the outer membrane vesicles of the marine bacterium Dinoroseobacter shibae and has demonstrated quorum sensing (QS) inhibitory activity. frontiersin.org This finding suggests that this compound could also function as a modulator of bacterial communication, a discovery that would have significant implications for controlling bacterial populations in various environments. Further research should focus on screening this compound for similar QS inhibitory or activating properties against a broad spectrum of bacteria.

Another promising avenue is the exploration of its role as a semiochemical. Related dodecenal isomers are known to be involved in animal communication; for example, (Z)-4-dodecenal is a volatile organic compound used by the crested auklet in chemical communication for mate attraction. Investigating whether this compound is produced by insects, mammals, or other organisms as a pheromone or allomone could reveal its importance in ecological interactions.

Furthermore, the potential antimicrobial properties of this compound warrant thorough investigation. Aliphatic aldehydes, including isomers of dodecenal, have shown notable antibacterial and antifungal activities. uptc.edu.coebi.ac.uk For example, (2E)-dodecenal exhibits strong bactericidal effects against Staphylococcus aureus and Salmonella choleraesuis. uptc.edu.coebi.ac.uk Future studies should assess the efficacy of this compound against a wide range of pathogenic microbes to determine its potential as a novel antimicrobial agent.

Development of Novel Synthetic Strategies for Isomers and Analogs

The development of innovative and efficient synthetic methodologies is crucial for accessing this compound, its various isomers, and novel analogs for biological evaluation. Future research in this area will likely focus on stereoselective and efficient C-C bond-forming reactions.

Modern synthetic organic chemistry offers a toolkit of powerful reactions that can be adapted for the synthesis of unsaturated aldehydes. Strategies such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Julia olefination are foundational methods for creating the double bond with control over its geometry (trans or cis). organic-chemistry.org Future work could focus on optimizing these classic reactions for higher yields and stereoselectivity in the context of long-chain aldehydes.

More advanced and atom-economical methods like cross-metathesis offer a direct route to unsaturated aldehydes from simpler starting materials. organic-chemistry.org The development of new catalysts for olefin metathesis that are more tolerant of the aldehyde functional group and provide high trans-selectivity will be a key area of research. acs.org Another promising approach is the direct dehydrogenation of saturated aldehydes to their α,β-unsaturated counterparts, a method that has been shown to be effective for linear aldehydes using palladium catalysis. acs.org Adapting this for the synthesis of γ,δ-unsaturated systems like this compound is a logical next step.

Furthermore, the synthesis of novel analogs will be essential for structure-activity relationship (SAR) studies. This will involve the preparation of molecules with variations in chain length, the position and geometry of the double bond, and the introduction of other functional groups. Access to a diverse library of such analogs will be critical for pinpointing the structural features necessary for any observed biological activity. pressbooks.pub The development of modular synthetic routes that allow for the easy diversification of the lead compound structure will be highly valuable. nih.govredalyc.orgresearchgate.net

Advanced Chemoenzymatic Approaches for Production

The demand for greener and more sustainable chemical processes is driving the development of chemoenzymatic strategies for the production of fine chemicals like this compound. These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, offering significant advantages over purely chemical or biological methods. nih.govmdpi.com

A key focus for future research will be the use of oxidoreductases for the synthesis of unsaturated aldehydes. Alcohol oxidases (AOx) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the oxidation of the corresponding unsaturated alcohol, (trans)-dodec-5-en-1-ol, to this compound. nih.govnih.govroyalsocietypublishing.orgoaepublish.com The primary advantage of using oxidases is that they use molecular oxygen as the oxidant, producing water or hydrogen peroxide as the only byproduct, which aligns with the principles of green chemistry. royalsocietypublishing.org Future work will involve discovering or engineering more robust and specific alcohol oxidases that can efficiently handle long-chain unsaturated substrates.

Carboxylic acid reductases (CARs) represent another powerful class of enzymes that can directly convert fatty acids to aldehydes. nih.gov A chemoenzymatic route could involve the enzymatic reduction of (trans)-dodec-5-enoic acid to the target aldehyde. This approach avoids the need for protecting groups and can be highly selective.

Lipases are also versatile biocatalysts that can be used in various synthetic transformations. thieme-connect.comacs.orgmdpi.comnih.gov While typically known for their hydrolytic and esterification activities, their promiscuous catalytic abilities can be exploited for C-C bond formation and other reactions. mdpi.com For instance, a lipase (B570770) could be used to resolve a racemic mixture of a key synthetic intermediate, ensuring the stereochemical purity of the final product.

Integration of Omics Technologies (e.g., Metabolomics, Metagenomics) in Discovery

The integration of "omics" technologies is set to revolutionize the discovery of novel natural products and their biosynthetic pathways, including those for compounds like this compound. nih.govrsc.orgmdpi.comomicstutorials.comrsc.org These high-throughput approaches provide a systems-level view of the biological processes that lead to the production of specialized metabolites.

Metabolomics, the large-scale study of small molecules, can be a powerful tool for identifying novel aldehydes in complex biological samples. chromatographyonline.commdpi.comnih.govresearchgate.net Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), coupled with specialized derivatization reagents, can enhance the detection and identification of aldehydes like this compound from natural sources. chromatographyonline.com By comparing the metabolomes of different organisms or the same organism under different conditions, researchers can identify novel compounds and generate hypotheses about their biological roles.

Metagenomics, the study of genetic material recovered directly from environmental samples, offers access to the vast biosynthetic potential of uncultivated microorganisms. nih.govrsc.orgnih.govresearchgate.netfrontiersin.org Many natural products are produced by microbes that cannot be grown in the laboratory. By sequencing the DNA from an entire microbial community, researchers can identify biosynthetic gene clusters (BGCs) that may be responsible for producing novel compounds. Future research could focus on mining metagenomic datasets for BGCs that resemble pathways for fatty acid or polyketide synthesis, which could potentially produce unsaturated aldehydes.

The true power of omics lies in their integration. nih.govrsc.orgomicstutorials.comrsc.org For example, by combining transcriptomics (the study of gene expression) with metabolomics, it is possible to correlate the expression of specific genes with the production of particular metabolites. This approach can help to identify the enzymes and pathways responsible for synthesizing compounds like this compound.

Computational Chemistry and Modeling for SAR and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive compounds. In the context of this compound, these methods can provide valuable insights into its structure-activity relationships (SAR) and potential mechanisms of action, guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. tandfonline.comresearchgate.netnih.govqsardb.org For unsaturated aldehydes, QSAR models have been developed to predict properties such as toxicity and mutagenicity. tandfonline.comoup.com Future research will involve developing specific QSAR models for the biological activities of interest for this compound and its analogs, such as antimicrobial or quorum sensing inhibitory effects. These models can then be used to virtually screen large libraries of related compounds to identify the most promising candidates for synthesis and testing.

Molecular docking simulations can be used to predict how this compound might interact with specific biological targets, such as enzymes or receptor proteins. By modeling the binding of the aldehyde to the active site of a protein, researchers can gain insights into the molecular basis of its activity and identify key interactions that are important for binding. This information can be used to design more potent and selective analogs.

Conclusion

Summary of Key Academic Findings on trans-Dodec-5-enal

Scientific research specifically focused on this compound is limited. Key findings have established its fundamental chemical identity, including its molecular formula (C₁₂H₂₂O) and structure as an E-isomer. nist.gov Its natural occurrence has been documented in the plant Adenostemma platyphyllum. researchgate.net While detailed biosynthetic and synthetic pathways are not specifically described for this isomer, established principles of organic chemistry and biosynthesis of related aldehydes provide a theoretical framework for its formation. The direct biological roles of this compound remain largely unexplored.

Significance of this compound in Chemical Ecology and Natural Product Chemistry

The significance of this compound currently lies in its position within the broader class of long-chain unsaturated aldehydes, which are crucial molecules in natural product chemistry and chemical ecology. coastalwiki.org The well-documented roles of its isomers and analogs as insect pheromones, defensive compounds, and plant volatiles suggest a high potential for this compound to function as a semiochemical. researchgate.netnih.govnih.gov Its identification in a plant species marks it as a natural product of interest, warranting further investigation into its biosynthesis and ecological function, such as a potential role in plant-herbivore or plant-pathogen interactions.

Outlook on Future Scientific Contributions

Future research on this compound is poised to make several scientific contributions. A primary focus should be the elucidation of its specific biological functions. Investigating its activity as a potential pheromone or allomone in insects, or as a defensive compound in plants, would be a significant advancement. Exploring its potential antimicrobial or other pharmacological properties, similar to those found in related aldehydes, could reveal new applications. nih.govnih.gov Furthermore, detailing its biosynthetic pathway would enhance the understanding of metabolic processes in the organisms that produce it. The development and publication of efficient, stereoselective synthetic routes would be invaluable for producing the quantities needed for such biological and ecological studies.

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of trans-Dodec-5-enal in ecological toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. Account for non-normal data distributions using bootstrapping or generalized linear models (GLMs). Include negative controls and replicate experiments (n ≥ 6) to minimize type I errors .

Methodological Frameworks

- For Synthesis & Characterization : Follow PICOT framework (Population: reaction components; Intervention: catalytic conditions; Comparison: alternative routes; Outcome: yield/purity; Time: reaction kinetics) .

- For Bioactivity Studies : Use PEO framework (Population: cell/organism models; Exposure: concentration gradients; Outcome: mechanistic endpoints) .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.